

1H NMR and 13C NMR spectra of 2-lodo-2methylpropane

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of **2-lodo-2-methylpropane**

This guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of **2-iodo-2-methylpropane** (tert-butyl iodide). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the compound's spectral characteristics, the experimental protocols for data acquisition, and the structural basis for the observed NMR signals.

Molecular Structure and Symmetry

2-lodo-2-methylpropane, a tertiary haloalkane, possesses a high degree of symmetry. The molecule consists of a central quaternary carbon atom bonded to an iodine atom and three equivalent methyl (CH₃) groups. This molecular symmetry is the primary determinant of the simplicity of its NMR spectra. Due to the free rotation around the carbon-carbon single bonds, all nine protons of the three methyl groups are chemically and magnetically equivalent. Similarly, the three methyl carbons are equivalent to one another.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-iodo-2-methylpropane** is characterized by a single resonance, indicating that all protons within the molecule share an identical chemical environment.

Table 1: 1H NMR Data for 2-lodo-2-methylpropane



Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.95 ppm	Singlet	9H	(CH₃)₃C-I

The spectrum exhibits a single singlet peak at approximately 1.95 ppm[1]. The absence of spin-spin coupling, and thus a singlet multiplicity, is due to the lack of non-equivalent protons on adjacent carbon atoms[1]. The integration of this peak corresponds to nine protons, consistent with the three equivalent methyl groups[1].

¹³C NMR Spectral Data

The ¹³C NMR spectrum of **2-iodo-2-methylpropane** displays two distinct signals, corresponding to the two different carbon environments in the molecule[2].

Table 2: 13C NMR Data for 2-lodo-2-methylpropane

Chemical Shift (δ)	Assignment
43.4 ppm	(CH₃)₃C-I
40.4 ppm	(CH₃)₃C-I

The signal at 43.4 ppm is attributed to the three equivalent methyl carbons[2]. The signal at 40.4 ppm corresponds to the quaternary carbon atom directly bonded to the electronegative iodine atom[2].

Experimental Protocol

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of **2-iodo-2-methylpropane**.

4.1. Sample Preparation

• Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for acquiring the NMR spectra of **2-iodo-2-methylpropane**[1][2]. It offers good solubility for the compound and its residual proton signal (at ~7.26 ppm) does not interfere with the analyte's signals.



- Concentration: Prepare a solution by dissolving approximately 10-20 mg of 2-iodo-2-methylpropane in 0.6-0.7 mL of CDCl₃.
- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm[1][2]. Typically, TMS is already present in commercially available deuterated solvents.
- Sample Tube: Transfer the solution to a standard 5 mm NMR tube.

4.2. NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

Spectrometer Frequency: 400 MHz

Pulse Program: Standard single-pulse (zg30)

Acquisition Time: 2-4 seconds

• Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

Spectral Width: 10-12 ppm

• Temperature: 298 K (25 °C)

For ¹³C NMR:

• Spectrometer Frequency: 100 MHz

Pulse Program: Proton-decoupled (zgpg30)

· Acquisition Time: 1-2 seconds

• Relaxation Delay: 2-5 seconds







Number of Scans: 128-1024 (or more, depending on concentration)

Spectral Width: 200-240 ppm

• Temperature: 298 K (25 °C)

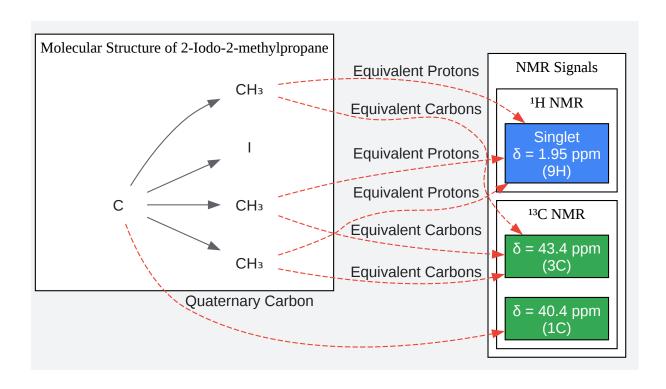
4.3. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
- Integration: For ¹H NMR, integrate the area under the resonance peak to determine the relative number of protons.

Structural Elucidation and Signal Assignment

The relationship between the molecular structure of **2-iodo-2-methylpropane** and its characteristic NMR signals can be visualized as follows.





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Caption: Structure-Spectrum Correlation for **2-lodo-2-methylpropane**.

This diagram illustrates how the structural features of **2-iodo-2-methylpropane** directly correlate with the observed signals in its ¹H and ¹³C NMR spectra. The equivalence of the three methyl groups results in a single proton signal and a single carbon signal for these groups. The unique quaternary carbon gives rise to its own distinct signal in the ¹³C NMR spectrum.

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